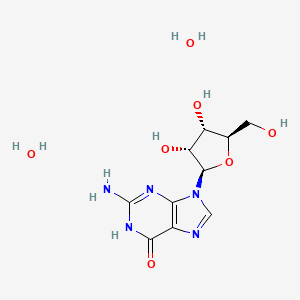
Guanosine dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine dihydrate is a purine nucleoside comprising a guanine base attached to a ribose sugar, with two water molecules. It is a key component of ribonucleic acids (RNA) and plays a crucial role in various biological processes, including nucleic acid synthesis and cellular signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanosine dihydrate can be synthesized through chemical synthesis, RNA enzymatic hydrolysis, and microbial fermentation. Chemical synthesis involves the reaction of guanine with ribose under specific conditions to form guanosine, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: Microbial fermentation is the most commonly used industrial method for producing guanosine. This method involves the use of genetically engineered strains of Escherichia coli to overexpress the purine synthesis pathway, leading to increased guanosine accumulation. The fermentation process is optimized by modifying metabolic pathways and rebalancing redox cofactors .
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It actively participates in photoinduced electron transfer and hydrogen abstraction reactions, especially in the presence of quinones like 9,10-anthraquinone and 2-methyl-1,4-naphthoquinone .
Common Reagents and Conditions: Common reagents used in these reactions include radical scavengers like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and other oxidizing or reducing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent .
Major Products: The major products formed from these reactions include various phosphorylated forms of guanosine, such as guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .
Wissenschaftliche Forschungsanwendungen
Guanosine dihydrate has extensive applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a substrate for enzymatic reactions and a component of cellular signaling pathways. In medicine, this compound has shown potential neuroprotective effects and is being explored for its therapeutic potential in treating neurodegenerative disorders and cancer .
In industry, this compound is used as a raw material for food additives and pharmaceutical products. Its antioxidant activity, neurotrophic, and neuroprotective effects make it a valuable compound for various applications .
Wirkmechanismus
Guanosine dihydrate exerts its effects through multiple molecular targets and pathways. It interacts with adenosine receptors, particularly A1 and A2A receptors, modulating adenosine transmission. This interaction influences cellular signaling, gene expression, and cell proliferation. Additionally, this compound affects extracellular adenosine levels and the activity of purine-converting enzymes, contributing to its neuroprotective and antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
- Inosine
- Deoxyguanosine
- Guanine
- Guanosine monophosphate
- Cyclic guanosine monophosphate
- Guanosine diphosphate
- Guanosine triphosphate
Guanosine dihydrate’s unique properties and wide range of applications make it a valuable compound in scientific research and industry. Its role in cellular signaling, neuroprotection, and therapeutic potential continues to be a focus of ongoing studies.
Eigenschaften
CAS-Nummer |
6010-14-6 |
|---|---|
Molekularformel |
C10H17N5O7 |
Molekulargewicht |
319.27 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate |
InChI |
InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
HNZAKYGFPANILR-LGVAUZIVSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O.O |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
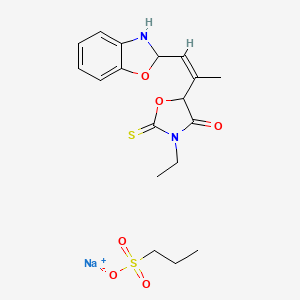
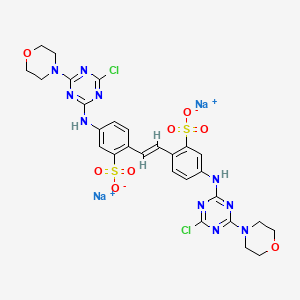

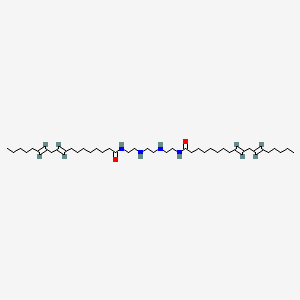
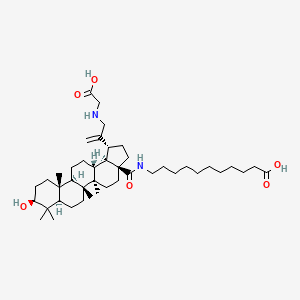

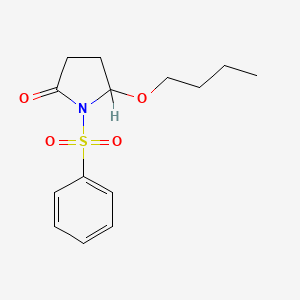
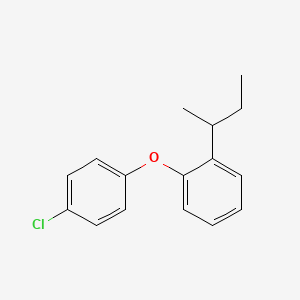
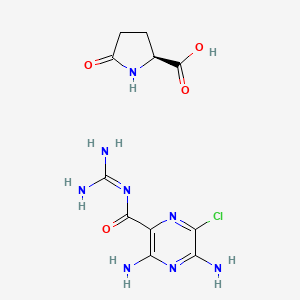
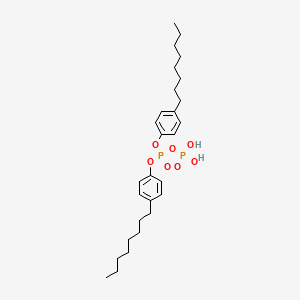
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
